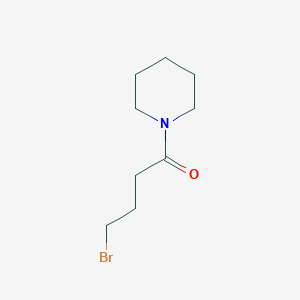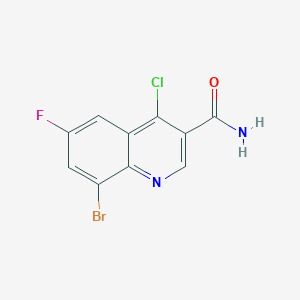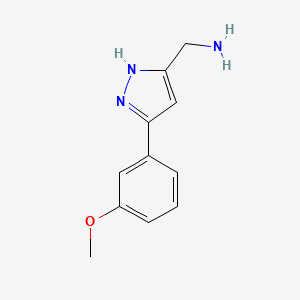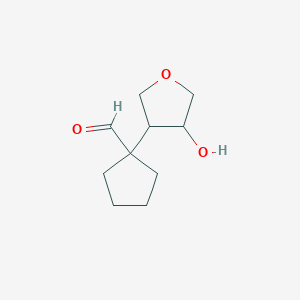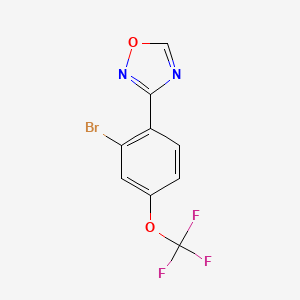![molecular formula C12H17N3 B15279480 (S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopenta[c]pyridine ring fused with a piperidine ring, making it an interesting subject of study in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the use of manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials, would apply.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water.
Substitution: Nucleophilic substitution reactions where the piperidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Sodium borohydride (NaBH4) or hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues , while reductive amination can produce various substituted piperidines .
Scientific Research Applications
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The compound’s neuropharmacological effects could be related to its interaction with neurotransmitter receptors or ion channels in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Piperidine derivatives: These compounds are widely studied for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidin]-5-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets .
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(5S)-spiro[5,7-dihydrocyclopenta[c]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C12H17N3/c13-11-10-1-4-15-8-9(10)7-12(11)2-5-14-6-3-12/h1,4,8,11,14H,2-3,5-7,13H2/t11-/m1/s1 |
InChI Key |
YHRHAVJSANNJPT-LLVKDONJSA-N |
Isomeric SMILES |
C1CNCCC12CC3=C([C@H]2N)C=CN=C3 |
Canonical SMILES |
C1CNCCC12CC3=C(C2N)C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


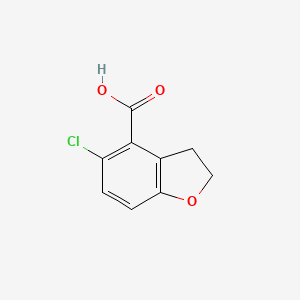
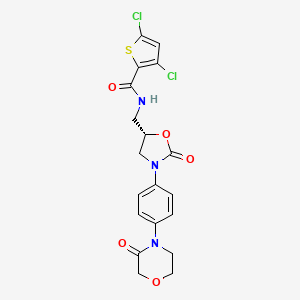
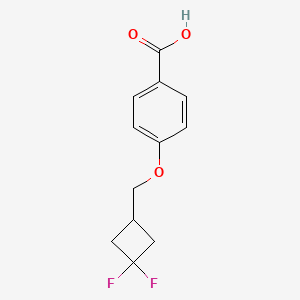
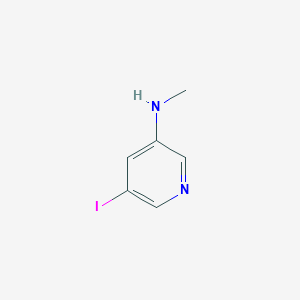
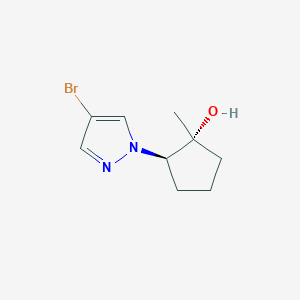
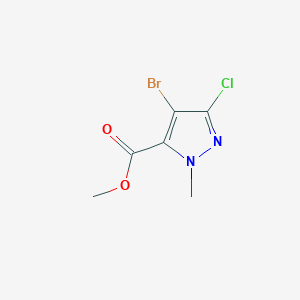
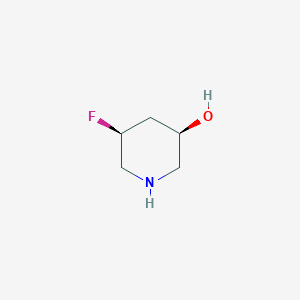
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
